molecular formula C23H21NO3 B3623652 methyl {4-[(diphenylacetyl)amino]phenyl}acetate

methyl {4-[(diphenylacetyl)amino]phenyl}acetate

Cat. No.: B3623652
M. Wt: 359.4 g/mol
InChI Key: GOWAICOKQTWDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {4-[(diphenylacetyl)amino]phenyl}acetate is an organic compound with the molecular formula C23H21NO3 It is a derivative of acetic acid and contains a diphenylacetyl group attached to an amino phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-[(diphenylacetyl)amino]phenyl}acetate typically involves the reaction of 4-aminophenylacetic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(diphenylacetyl)amino]phenyl}acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl {4-[(diphenylacetyl)amino]phenyl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl {4-[(diphenylacetyl)amino]phenyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylacetyl group may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {4-[(phenylacetyl)amino]phenyl}acetate
  • Methyl {4-[(benzoyl)amino]phenyl}acetate
  • Methyl {4-[(acetyl)amino]phenyl}acetate

Uniqueness

Methyl {4-[(diphenylacetyl)amino]phenyl}acetate is unique due to the presence of the diphenylacetyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4-[(2,2-diphenylacetyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-27-21(25)16-17-12-14-20(15-13-17)24-23(26)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWAICOKQTWDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {4-[(diphenylacetyl)amino]phenyl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {4-[(diphenylacetyl)amino]phenyl}acetate
Reactant of Route 3
Reactant of Route 3
methyl {4-[(diphenylacetyl)amino]phenyl}acetate
Reactant of Route 4
Reactant of Route 4
methyl {4-[(diphenylacetyl)amino]phenyl}acetate
Reactant of Route 5
Reactant of Route 5
methyl {4-[(diphenylacetyl)amino]phenyl}acetate
Reactant of Route 6
Reactant of Route 6
methyl {4-[(diphenylacetyl)amino]phenyl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.